molecular formula C9H7ClN4O2 B4305150 N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide

Cat. No.: B4305150
M. Wt: 238.63 g/mol
InChI Key: PFMZRTQDNICBFP-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both the oxadiazole ring and the chlorobenzamide moiety in its structure imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with nitrous acid to form the corresponding diazonium salt, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide is unique due to the presence of both the oxadiazole ring and the chlorobenzamide moiety in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-6-3-1-5(2-4-6)9(15)12-8-7(11)13-16-14-8/h1-4H,(H2,11,13)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZRTQDNICBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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